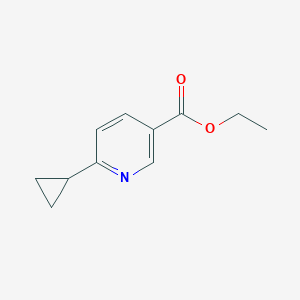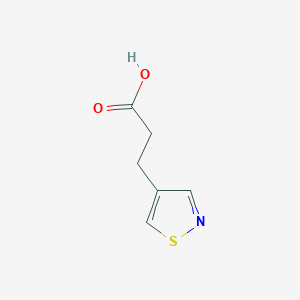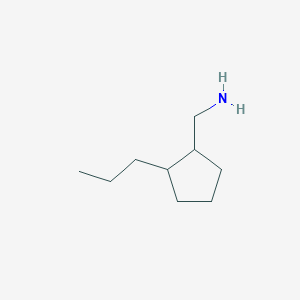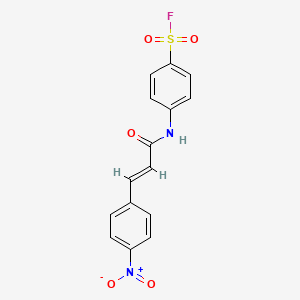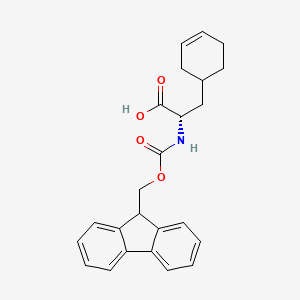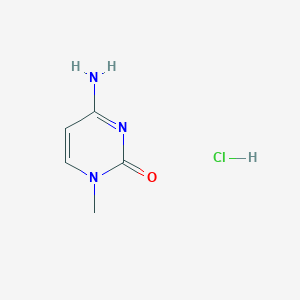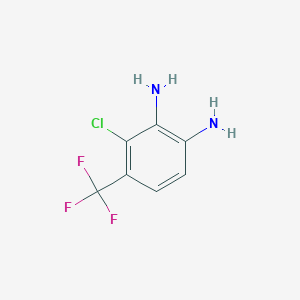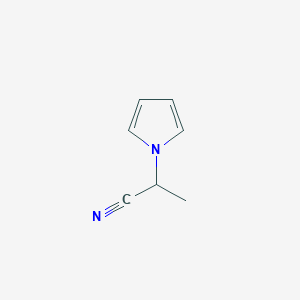
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with an amino group at the 6-position and an N-isopropylacetamide group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Amination: The introduction of the amino group at the 6-position can be achieved through nitration followed by reduction. Nitration of the indole ring with nitric acid yields a nitro-indole, which is then reduced to the amino-indole using a reducing agent such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Acylation: The final step involves the acylation of the amino-indole with isopropylacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, at the available positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Nitro-indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Applications De Recherche Scientifique
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive indole core.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity. The N-isopropylacetamide group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Amino-1H-indol-1-yl)-N-methylacetamide: Similar structure but with a methyl group instead of an isopropyl group.
2-(6-Amino-1H-indol-1-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of an isopropyl group.
2-(6-Amino-1H-indol-1-yl)-N-propylacetamide: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its membrane permeability and bioavailability compared to its methyl and ethyl analogs.
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-(6-aminoindol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H17N3O/c1-9(2)15-13(17)8-16-6-5-10-3-4-11(14)7-12(10)16/h3-7,9H,8,14H2,1-2H3,(H,15,17) |
Clé InChI |
RKSSUEKKJLDBCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CN1C=CC2=C1C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


